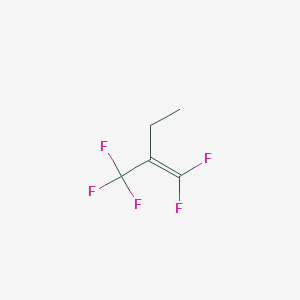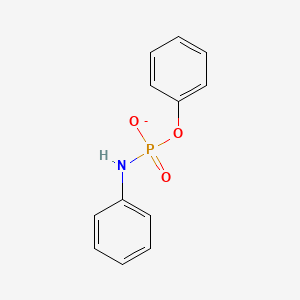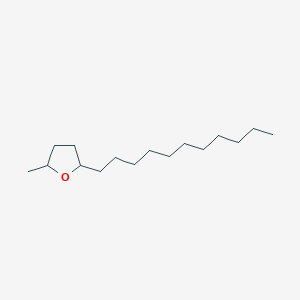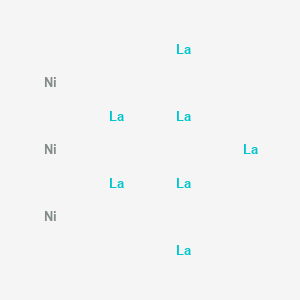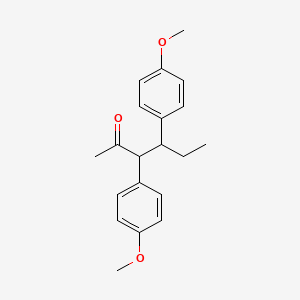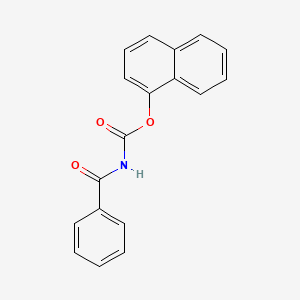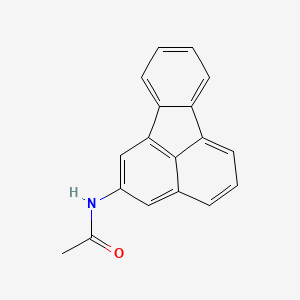
N-fluoranthen-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-fluoranthen-2-ylacetamide: is an organic compound with the molecular formula C15H13NO. It is also known by other names such as N-2-Fluorenylacetamide and 2-Acetamidofluorene . This compound is characterized by its aromatic structure, which includes a fluoranthene moiety linked to an acetamide group. It has a molecular weight of 223.27 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-fluoranthen-2-ylacetamide can be synthesized through various methods. One common approach involves the acylation of fluoranthene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired acetamide derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale acylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: N-fluoranthen-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-fluoranthen-2-ylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studies have explored its potential biological activities, including its effects on cellular processes.
Medicine: Research has investigated its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-fluoranthen-2-ylacetamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
- N-fluoren-2-ylacetamide
- 2-Acetamidofluorene
- N-acetyl-2-aminofluorene
Comparison: N-fluoranthen-2-ylacetamide is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propiedades
Número CAS |
13823-55-7 |
|---|---|
Fórmula molecular |
C18H13NO |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
N-fluoranthen-2-ylacetamide |
InChI |
InChI=1S/C18H13NO/c1-11(20)19-13-9-12-5-4-8-16-14-6-2-3-7-15(14)17(10-13)18(12)16/h2-10H,1H3,(H,19,20) |
Clave InChI |
DCGVCFDUNWGKEI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



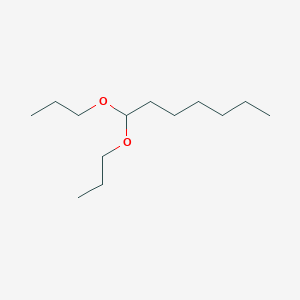
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

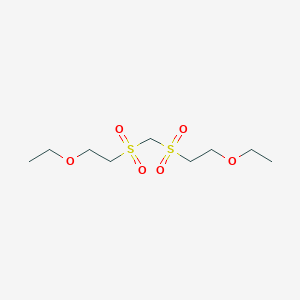
![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
